molecular formula C42H68O12 B14784070 (4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

(4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B14784070
M. Wt: 765.0 g/mol
InChI Key: KBKXVOJBOOKRQW-SUOLQMAYSA-N
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Description

The compound (4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a polycyclic framework, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the polycyclic framework and the introduction of hydroxyl and carboxylic acid groups. The synthetic route typically starts with simpler organic molecules that undergo a series of reactions such as cyclization, hydroxylation, and carboxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyl groups may form hydrogen bonds with proteins or nucleic acids, affecting their structure and function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid: shares similarities with other polycyclic compounds that contain hydroxyl and carboxylic acid groups.

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and the polycyclic framework, which confer unique chemical and biological properties. This makes it a valuable subject of study for developing new materials, drugs, and chemical processes.

Properties

Molecular Formula

C42H68O12

Molecular Weight

765.0 g/mol

IUPAC Name

(4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C42H68O12/c1-21-28(44)30(46)32(48)34(51-21)54-33-31(47)29(45)22(2)52-35(33)53-27-12-13-38(5)25(39(27,6)20-43)11-14-41(8)26(38)10-9-23-24-19-37(3,4)15-17-42(24,36(49)50)18-16-40(23,41)7/h9,21-22,24-35,43-48H,10-20H2,1-8H3,(H,49,50)/t21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,38-,39-,40+,41+,42-/m0/s1

InChI Key

KBKXVOJBOOKRQW-SUOLQMAYSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC[C@]4(C([C@]3(C)CO)CC[C@@]5(C4CC=C6[C@]5(CC[C@@]7(C6CC(CC7)(C)C)C(=O)O)C)C)C)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)C)O)O)O)O)O

Origin of Product

United States

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